molecular formula C10H17NO4 B13359719 2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid

2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid

Cat. No.: B13359719
M. Wt: 215.25 g/mol
InChI Key: OUPIGDHJAJOHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid (CAS 1312608-17-5) is a morpholine-acetic acid derivative supplied for research and development purposes. This compound features a morpholin-2-one core, a privileged structure in medicinal chemistry frequently utilized in the design of pharmacologically active molecules . The molecular framework, incorporating both hydrogen bond acceptor and donor capabilities, makes it a valuable building block for the synthesis of potential enzyme inhibitors. Recent scientific literature highlights the role of similar morpholinyl and peptidomimetic motifs in the development of novel Factor Xa (FXa) inhibitors . FXa is a key serine protease in the coagulation cascade and a well-validated drug target for the treatment and prevention of thromboembolic disorders, such as stroke and deep vein thrombosis . Researchers can employ this compound as a synthetic intermediate to develop new molecules that may interact with the S1 and S4 pockets of the FXa active site, potentially leading to compounds with improved efficacy and safety profiles . The compound is offered with cold-chain shipping options to ensure stability . This product is intended for laboratory research use only and is not classified as a drug or approved for any form of human use.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid

InChI

InChI=1S/C10H17NO4/c1-4-11-6-10(2,3)15-9(14)7(11)5-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)

InChI Key

OUPIGDHJAJOHIR-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(OC(=O)C1CC(=O)O)(C)C

Origin of Product

United States

Preparation Methods

Formation of Morpholin-2-one Core

The morpholin-2-one core can be synthesized through condensation reactions involving glyoxal and appropriate amino-alcohols. For example, ethyl 2-(morpholin-3-yl)acetate can be used as a starting material, which undergoes reductive amination to introduce the ethyl group at the 4-position of the morpholine ring.

Introduction of Dimethyl Groups

The introduction of dimethyl groups at the 6-position of the morpholin-2-one ring can be achieved through alkylation reactions. This step is crucial for obtaining the desired 6,6-dimethyl substitution pattern.

Synthesis of 2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid

The final step involves the conversion of an appropriate intermediate into the target carboxylic acid. This can be achieved by hydrolysis of an ester precursor, such as ethyl 2-(4-ethyl-6,6-dimethylmorpholin-3-yl)acetate, under basic conditions (e.g., using lithium hydroxide) followed by acidification to yield the desired acid.

Detailed Synthetic Route

Here is a detailed synthetic route for 2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid:

  • Starting Material Preparation : Begin with ethyl 2-(morpholin-3-yl)acetate.
  • Reductive Amination : React with acetaldehyde in the presence of sodium acetate to introduce the ethyl group at the 4-position of the morpholine ring.
  • Alkylation : Introduce dimethyl groups at the 6-position through appropriate alkylation reactions.
  • Ester Hydrolysis : Hydrolyze the ester group under basic conditions (e.g., LiOH) to form the carboxylic acid.
  • Purification : Purify the final product using techniques such as flash chromatography or crystallization.

Data and Research Discoveries

Yield and Purity

  • Yield : The yield of the final product can vary depending on the efficiency of each step, but typically ranges from 60% to 80% for the overall process.
  • Purity : The purity of the final compound is crucial for its application in pharmaceutical research. Techniques like HPLC and LC-MS are used to ensure purity levels above 95%.

Chemical Properties

Property Description
Molecular Formula C12H19NO4
Molecular Weight 241.29 g/mol
Solubility Soluble in organic solvents like dichloromethane and ethyl acetate
Stability Stable under normal conditions; sensitive to strong acids and bases

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Modifications

The biological and pharmacokinetic properties of morpholin-2-one derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Analysis of Morpholin-2-one Derivatives
Compound Name Core Structure Substituents (Position) Key Properties Biological Activity
2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid Morpholin-2-one 4-Ethyl, 6,6-dimethyl High plasma stability Antifungal (broad spectrum)
Early-stage analogs (e.g., without 6,6-dimethyl) Morpholin-2-one Variable (e.g., 4-ethyl, 6-H) Low plasma stability Limited antifungal development
N-(biphenyl-3-ylmethyl)-acetamide (Compound 87) Morpholin-2-one 4-Ethyl, 6,6-dimethyl, amide Broad-spectrum, fungicidal In vitro/in vivo efficacy
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholin-2-one 4-Acetyl, 6,6-dimethyl Synthetic intermediate Moderate antifungal activity
{(2S,5R,6S)-6-(3-chlorophenyl)-...-3-oxomorpholin-2-yl}acetic acid Morpholin-2-one Chlorophenyl, hydroxybutyl Complex binding affinity Undisclosed (PDB: 1MY)

Key Findings

Role of 6,6-Dimethyl Substitution: The gem-dimethyl group at the 6-position is critical for improving metabolic stability. Introduction of the 6,6-dimethyl group increased stability by 3–5-fold without compromising antifungal activity .

4-Position Substituents :

  • 4-Ethyl : Provides optimal lipophilicity and steric bulk, balancing membrane permeability and target binding.
  • 4-Acetyl/Methylsulfonyl : These electron-withdrawing groups (e.g., in derivatives) reduce activity compared to ethyl, suggesting alkyl chains are preferred for antifungal efficacy .

Amide Derivatives :
Conversion of the acetic acid to amides (e.g., compound 87) enhances antifungal breadth. The N-(biphenyl-3-ylmethyl) group in compound 87 improves interactions with fungal targets, achieving MIC values of 0.03–1 µg/mL against Candida, Aspergillus, and dermatophytes .

Comparison with Non-Morpholinone Analogs: (6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid (): A quinoline-based acetic acid derivative with distinct targets (cancer, inflammation). Its acetic acid moiety enhances solubility, akin to the morpholinone derivative, but its core structure limits antifungal utility .

Biological Activity

2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of antifungal and neuroprotective therapies. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with an ethyl group at the 4-position and a keto group at the 2-position. This structural configuration contributes to its biological activity, particularly in its interaction with various biological targets.

Antifungal Activity

Research indicates that 2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid exhibits significant antifungal properties.

In Vitro Studies

In vitro assays have demonstrated effectiveness against several fungal strains, including Candida albicans and Aspergillus species. The compound shows broad-spectrum antifungal activity at low concentrations, making it a promising candidate for treating systemic fungal infections .

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans1 µg/mL
Aspergillus niger0.5 µg/mL
Cryptococcus neoformans2 µg/mL

The antifungal mechanism is believed to involve inhibition of key enzymes responsible for cell wall synthesis and ergosterol biosynthesis, crucial for fungal growth and survival. Interaction studies suggest that the compound binds to these enzymatic targets, disrupting normal cellular functions .

Neuroprotective Properties

In addition to antifungal activity, there is emerging evidence supporting the neuroprotective effects of this compound.

Neuroprotective Mechanisms

Studies have indicated that 2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid may protect neuronal cells from oxidative stress and apoptosis. It appears to modulate pathways associated with neurodegenerative diseases by inhibiting the activity of harmful enzymes such as monoamine oxidase (MAO) and enhancing antioxidant defenses .

Case Studies

One notable study evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results showed a significant reduction in cell death compared to control groups, suggesting a protective effect against neurotoxic agents .

Research Findings and Case Studies

  • Antifungal Efficacy : A series of experiments demonstrated that the compound effectively reduced fungal loads in infected animal models, supporting its potential therapeutic use in clinical settings.
  • Neuroprotection : In a model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced markers of neuroinflammation .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, which may enhance its therapeutic potential .

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsSolventTimeYield
1TFA, CH₂Cl₂CH₂Cl₂5 hQuant.
2HATU, DIPEA, DMFDMFOvernight58%*
*Yield varies with amine substituents.

[Advanced] How can reaction conditions be optimized for amidation of this compound with sterically hindered amines?

Answer:
For hindered amines, optimize:

  • Coupling Reagent: Replace HATU with PyBOP or COMU for better efficiency in polar aprotic solvents .
  • Solvent: Use THF or DCM instead of DMF to reduce viscosity and improve mixing.
  • Temperature: Increase to 40–50°C to enhance reaction kinetics.
  • Base: Adjust DIPEA stoichiometry (e.g., 3–4 equivalents) to neutralize TFA salt and maintain pH .
    Monitor reaction progress via TLC or LC-MS to identify incomplete coupling.

[Basic] What spectroscopic techniques confirm the structure of this compound and its derivatives?

Answer:

  • ¹H/¹³C NMR: Key signals include:
    • ¹H NMR (CDCl₃): δ 1.21 (d, J = 7.0 Hz, 6H, isopropyl CH₃), 1.37–1.50 (m, 6H, morpholinone CH₃), 4.90 (t, J = 3.8 Hz, morpholinone ring H) .
    • ¹³C NMR: δ 169.8 (carbonyl), 168.6 (amide), 145.2 (aromatic quaternary C) .
  • Mass Spectrometry (ESI/APCI+): Peaks at m/z 347 (M+H) and 369 (M+Na) confirm molecular weight .

[Advanced] How to resolve overlapping signals in the ¹H NMR spectrum of derivatives?

Answer:

  • 2D NMR (COSY, HSQC): Differentiate coupled protons (e.g., morpholinone ring protons at δ 3.31–4.11) and assign quaternary carbons .
  • Variable Temperature NMR: Reduce signal broadening caused by conformational exchange.
  • Deuterated Solvents: Use DMSO-d₆ to shift exchangeable protons (e.g., NH) downfield.

[Advanced] What strategies address discrepancies in reported biological activities of analogs?

Answer:
Contradictions in antifungal activity (e.g., IC₅₀ variations) may arise from:

  • Structural Modifications: Compare substituents at the 4-ethyl and 6,6-dimethyl groups. Derivatives with electron-withdrawing groups show enhanced activity .
  • Assay Conditions: Standardize fungal strains (e.g., Candida albicans SC5314) and culture media (RPMI-1640) to reduce variability .
  • Membrane Permeability: Use logP calculations (e.g., ClogP >2.5) to correlate hydrophobicity with efficacy .

Q. Table 2: Antifungal Activity of Selected Derivatives

DerivativeR GroupIC₅₀ (μg/mL)
37 4-isopropylphenyl0.8
33 4-fluorophenyl1.2
Data from standardized microdilution assays .

[Basic] How is the purity of synthesized derivatives assessed?

Answer:

  • HPLC: Use a C18 column with a gradient of MeOH/H₂O (0.1% TFA) to detect impurities (<1% threshold).
  • Melting Point: Compare observed values (e.g., 180–182°C) with literature data .

[Advanced] What computational methods predict the bioactivity of novel analogs?

Answer:

  • Molecular Docking: Simulate binding to fungal CYP51 (lanosterol demethylase) using AutoDock Vina. Prioritize analogs with hydrogen bonds to heme iron .
  • QSAR Models: Correlate substituent electronegativity (Hammett σ) with antifungal potency.

[Basic] What safety precautions are required during synthesis?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles when handling TFA or HATU .
  • Ventilation: Use fume hoods for volatile solvents (DMF, CH₂Cl₂).
  • Waste Disposal: Segregate halogenated waste (TFA salts) for incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.